Product packaging for 4,4'-Dichlorobenzilic acid(Cat. No.:CAS No. 23851-46-9)

4,4'-Dichlorobenzilic acid

Cat. No.: B1218733
CAS No.: 23851-46-9
M. Wt: 297.1 g/mol
InChI Key: LXFMMUDXRIMBHN-UHFFFAOYSA-N
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Description

4,4'-dichlorobenzilic acid is a chlorocarboxylic acid, a member of monochlorobenzenes and a tertiary alcohol. It derives from a benzilic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Cl2O3 B1218733 4,4'-Dichlorobenzilic acid CAS No. 23851-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-bis(4-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFMMUDXRIMBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178554
Record name 4,4'-Dichlorobenzilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23851-46-9
Record name 4-Chloro-α-(4-chlorophenyl)-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23851-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dichlorobenzilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dichlorobenzilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DICHLOROBENZILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETW245A2J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualization Within Organic Chemistry and Environmental Science

In organic chemistry, 4,4'-dichlorobenzilic acid is recognized as a metabolite of the acaricide dicofol (B1670483) and is structurally related to the infamous insecticide DDT. nih.govkyoto-u.ac.jp Its chemical structure, featuring two chlorine-substituted phenyl rings attached to a carboxylic acid group, makes it a subject of interest for studying the effects of halogenation on the reactivity and properties of organic acids.

From an environmental science perspective, the compound is a crucial marker for the degradation of certain organochlorine pesticides. epa.gov The persistence and bioaccumulation of DDT and its metabolites, including compounds structurally similar to this compound, have been a major environmental concern for decades. cdc.govumweltprobenbank.de Research on this compound helps in understanding the metabolic pathways of these pollutants in various organisms and ecosystems. epa.govnih.gov

Historical Development of Research on 4,4 Dichlorobenzilic Acid

The research history of 4,4'-dichlorobenzilic acid is intrinsically linked to the widespread use and subsequent investigation of DDT and related pesticides. Initial studies focused on identifying the metabolic fate of these compounds in animals and the environment. It was discovered that DDT could be metabolized through various pathways, leading to the formation of several derivatives, including DDE (dichlorodiphenyldichloroethylene) and DDD (dichlorodiphenyldichloroethane). epa.govnih.gov

Further research into the metabolism of the acaricide dicofol (B1670483), which is structurally similar to DDT, identified this compound as a significant metabolite. nih.govepa.gov This discovery was pivotal in understanding the complete degradation pathway of dicofol and its potential environmental impact. Early analytical methods for detecting and quantifying these metabolites were developed, laying the groundwork for future toxicological and environmental monitoring studies.

Table of Compounds Mentioned

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dichlorobenzilic acid
Reactant of Route 2
4,4'-Dichlorobenzilic acid

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